molecular formula C6H11NO2S B2709636 Methyl 2-carbamothioyl-2,2-dimethylacetate CAS No. 114019-01-1

Methyl 2-carbamothioyl-2,2-dimethylacetate

Cat. No.: B2709636
CAS No.: 114019-01-1
M. Wt: 161.22
InChI Key: MWIPUIVPAYBEOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-carbamothioyl-2,2-dimethylacetate involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2,2-dimethylacetoacetate with thiourea in the presence of a base . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamothioyl-2,2-dimethylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thioethers .

Scientific Research Applications

Methyl 2-carbamothioyl-2,2-dimethylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-carbamothioyl-2,2-dimethylacetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The thiocarbonyl group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-carbamothioyl-2,2-dimethylacetate is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2,4(7)10)5(8)9-3/h1-3H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIPUIVPAYBEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=S)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114019-01-1
Record name methyl 2-carbamothioyl-2,2-dimethylacetate
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